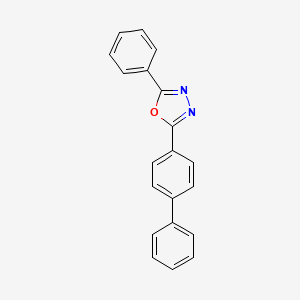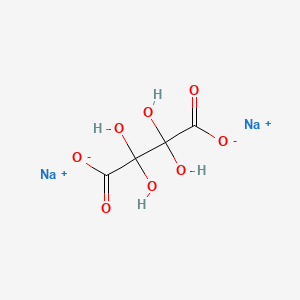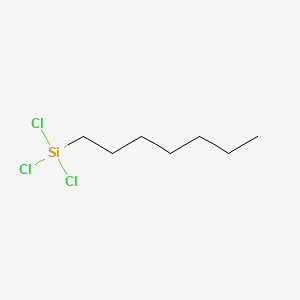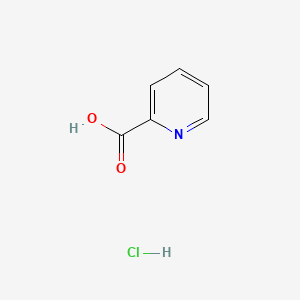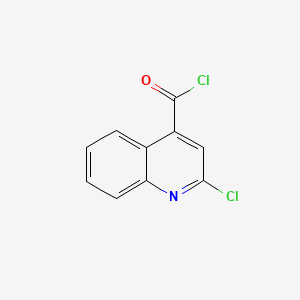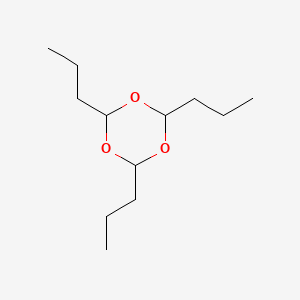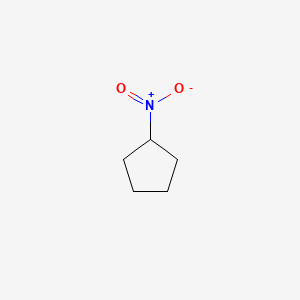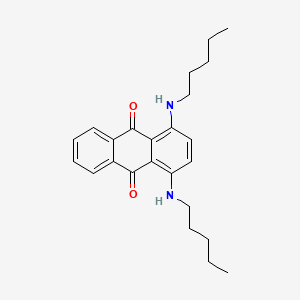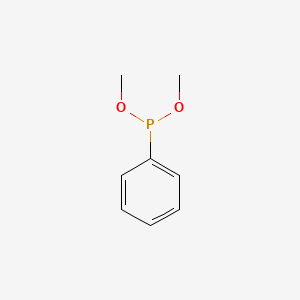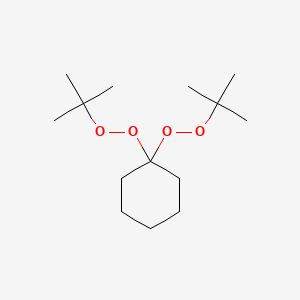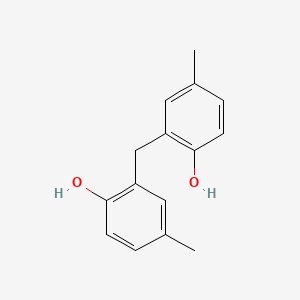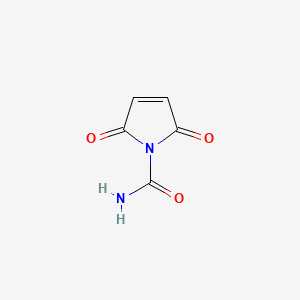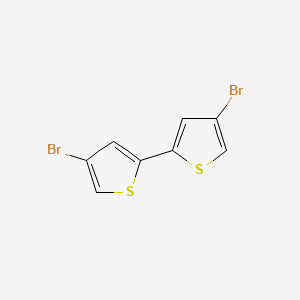
4,4'-ジブロモ-2,2'-ビチオフェン
概要
説明
4,4’-Dibromo-2,2’-bithiophene is an organobromine compound that consists of two thiophene rings connected at the 2,2’ positions and substituted with bromine atoms at the 4,4’ positions.
科学的研究の応用
4,4’-Dibromo-2,2’-bithiophene has numerous scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and small molecules for OLEDs, OFETs, and OPVs.
Electrochromic Devices: The compound can be polymerized to form poly(2,2’-bithiophene), which is used in the fabrication of electrochromic devices.
Supercapacitors: It is also employed in the development of electrode materials for supercapacitors.
作用機序
Target of Action
The primary target of 4,4’-Dibromo-2,2’-bithiophene is the highest occupied molecular orbital (HOMO) energy level of polythiophenes . The compound is designed to lower this energy level, which is crucial for achieving a higher open circuit voltage (Voc) and thus a higher power conversion efficiency in polymer solar cells (PSCs) .
Mode of Action
4,4’-Dibromo-2,2’-bithiophene interacts with its target by anchoring amide functional groups to bithiophene to form a new building block . This interaction results in a decrease in the HOMO energy level of polythiophenes .
Biochemical Pathways
The affected pathway involves the electron flow in the polythiophenes. By lowering the HOMO energy level, 4,4’-Dibromo-2,2’-bithiophene alters the electron flow, leading to a higher Voc and improved power conversion efficiency in PSCs .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under inert gas to avoid degradation . These properties may influence its bioavailability.
Result of Action
The molecular effect of 4,4’-Dibromo-2,2’-bithiophene’s action is the lowering of the HOMO energy level of polythiophenes . On a cellular level, this results in an increase in the Voc and power conversion efficiency of PSCs .
Action Environment
Environmental factors such as temperature and exposure to air can influence the action, efficacy, and stability of 4,4’-Dibromo-2,2’-bithiophene. It’s recommended that the compound be stored at room temperature and under inert gas . These conditions help maintain the compound’s stability and ensure its effective interaction with its target.
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically takes place in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-Dibromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,4’-Dibromo-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling and Stille coupling.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds as reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted bithiophene derivatives, which can be further utilized in the synthesis of semiconducting polymers and small molecules for electronic applications .
類似化合物との比較
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Similar to 4,4’-Dibromo-2,2’-bithiophene but with bromine atoms at the 5,5’ positions.
3,4’-Dibromo-2,2’-bithiophene: Another derivative with bromine atoms at the 3,4’ positions.
Uniqueness
4,4’-Dibromo-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its reactivity and the electronic properties of the resulting polymers and small molecules. This makes it particularly suitable for applications in organic electronics where precise control over the molecular structure is crucial .
特性
IUPAC Name |
4-bromo-2-(4-bromothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITUXFRDWJKACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351982 | |
| Record name | 4,4'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-60-0 | |
| Record name | 4,4'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4'-dibromo-2,2'-bithiophene in relation to poly(3-bromothiophene)?
A1: 4,4'-dibromo-2,2'-bithiophene serves as a model compound for understanding the structural properties of poly(3-bromothiophene). [] This is because the bromine atoms in 4,4'-dibromo-2,2'-bithiophene occupy the same positions on the thiophene rings as they would in a tail-to-tail arrangement within the polymer chain. By studying the conformation and crystal structure of the simpler dimer, researchers can gain insights into the potential arrangement of monomer units within the more complex polymer structure. []
Q2: How does the conformation of 4,4'-dibromo-2,2'-bithiophene differ from its isomers, and what is the reason for this difference?
A2: 4,4'-dibromo-2,2'-bithiophene, a tail-to-tail dimer, adopts an anti-planar conformation. [] In contrast, its isomers, 3,3'-dibromo-2,2'-bithiophene and 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which are head-to-head bithiophenes, exhibit significant distortion from planarity. [] This difference in conformation arises from the steric hindrance between the bulky bromine atoms in the head-to-head isomers. The close proximity of the bromine atoms in the head-to-head arrangement forces the thiophene rings to twist out of plane to minimize steric repulsion. In contrast, the bromine atoms in the tail-to-tail 4,4'-dibromo-2,2'-bithiophene are further apart, allowing for a more planar and less hindered conformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


